
N-Methyltyramine
Overview
Description
N-methyl Tyramine (hydrochloride), also known as 4-hydroxy-N-methylphenethylamine hydrochloride, is a naturally occurring phenethylamine alkaloid. It is found in various plants, including bitter orange and barley. This compound is a derivative of tyramine, a well-known biogenic amine, and shares many of its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl Tyramine (hydrochloride) can be synthesized through the N-methylation of tyramine. One common method involves the use of a palladium on carbon (Pd/C) catalyst, concentrated hydrochloric acid, and water in a hydrogenation tank. The reaction is carried out at room temperature under a hydrogen atmosphere. After the reaction, the product is filtered, concentrated under reduced pressure, and recrystallized from ethanol to obtain pure N-methyl Tyramine (hydrochloride) .
Industrial Production Methods
The industrial production of N-methyl Tyramine (hydrochloride) typically involves large-scale synthesis using the method described above. This approach is preferred over extraction from plants due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-methyl Tyramine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine, tyramine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyramine.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Pharmacological Properties
1. Adrenergic Activity
N-Methyltyramine exhibits significant interaction with adrenergic receptors. Research indicates that it functions as an α-adrenoreceptor antagonist, which means it can inhibit the action of neurotransmitters that typically stimulate these receptors. This property has implications for its use in managing conditions related to adrenergic overactivity, such as hypertension and anxiety disorders .
2. Effects on Gastrin Release
This compound has been identified as a potent stimulant of gastrin release, particularly noted in studies involving beer consumption. Gastrin is a hormone that stimulates gastric acid secretion, enhancing digestion. In animal studies, NMT demonstrated an ability to increase gastrin levels significantly, suggesting potential applications in digestive health and appetite stimulation .
3. Lipolytic and Antilipolytic Effects
The compound has shown both lipolytic (fat breakdown) and antilipolytic (fat preservation) effects in various studies. While it appears to inhibit lipolysis in human adipocytes at certain concentrations, it also interacts with insulin pathways to enhance glucose uptake, indicating a complex role in metabolic regulation . This duality suggests that NMT may not be suitable for weight loss supplements due to its appetite-enhancing properties.
Nutritional Applications
1. Dietary Supplements
Given its role in stimulating digestion and enhancing nutrient absorption, this compound has been considered for inclusion in dietary supplements aimed at improving digestive health. However, due to its potential to increase appetite and inhibit fat breakdown, caution is advised when formulating weight management products .
2. Natural Sources
This compound is present in several plants, including bitter orange (Citrus aurantium), which is commonly used in traditional medicine and dietary supplements. Its natural occurrence raises interest in its extraction for use in herbal formulations aimed at enhancing gastrointestinal function and overall vitality .
Case Study 1: Gastrin Release Stimulation
A study conducted on rats demonstrated that this compound significantly increased gastrin release when administered at doses comparable to those found in beer consumption. This finding highlights its potential utility in enhancing digestive processes and could inform future research on dietary strategies for improving gut health .
Case Study 2: Adrenergic Modulation
In a controlled experiment involving mice, this compound was shown to relax intestinal smooth muscle and inhibit propulsion within the small intestine. These results suggest therapeutic potential for managing gastrointestinal motility disorders through adrenergic modulation .
Comparative Data Table
Property | This compound | Tyramine | Hordenine |
---|---|---|---|
Gastrin Release Stimulation | High | Moderate | Moderate |
Adrenergic Activity | Antagonist | Agonist | Agonist |
Lipolytic Effect | Inhibitory | Promotes | Promotes |
Digestive Enhancement | Significant | Moderate | Low |
Mechanism of Action
N-methyl Tyramine (hydrochloride) exerts its effects primarily through adrenergic receptors. It acts as an α-adrenoreceptor antagonist, inhibiting the breakdown of fats (lipolysis) and stimulating the release of catecholamines. This leads to increased appetite and enhanced digestion .
Comparison with Similar Compounds
Similar Compounds
Tyramine: The parent compound, which is a naturally occurring trace amine.
N,N-dimethyltyramine (Hordenine): Another methylated derivative of tyramine.
N,N,N-trimethyltyramine (Candicine): A further methylated derivative
Uniqueness
N-methyl Tyramine (hydrochloride) is unique due to its specific adrenergic receptor activity and its ability to inhibit lipolysis while stimulating appetite. This makes it distinct from other similar compounds like tyramine and hordenine, which have different pharmacological profiles .
Biological Activity
N-Methyltyramine (NMT) is a protoalkaloid that has garnered attention for its potential biological activities, particularly in metabolic regulation and its interaction with various receptors. This article delves into the biological activity of NMT, summarizing research findings, case studies, and relevant data tables.
Overview of this compound
NMT is a derivative of tyramine, commonly found in various plant species and certain fermented foods. It is structurally similar to catecholamines and is believed to exhibit adrenergic activity. Its potential applications range from weight loss to athletic performance enhancement, although scientific evidence supporting these uses remains limited .
NMT interacts primarily with monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO), influencing metabolic pathways:
- Monoamine Oxidase Interaction : NMT acts as a competitive substrate for MAO, similar to tyramine and serotonin. This interaction suggests that NMT may facilitate glucose transport by promoting the translocation of glucose transporters to the plasma membrane through hydrogen peroxide production .
- Adrenergic Receptor Agonism : NMT exhibits agonistic properties at adrenergic receptors, particularly α2-adrenergic receptors, which are implicated in antilipolytic effects in adipose tissue .
Lipolytic and Antilipolytic Properties
Research has demonstrated that NMT has dual effects on fat metabolism:
- Lipolytic Effects : NMT can stimulate lipolysis under certain conditions, potentially aiding in fat mobilization.
- Antilipolytic Effects : Conversely, it may inhibit lipolysis via α2-adrenergic receptor activation, which could be more pronounced than insulin's effects .
Study on Human Adipose Tissue
A study investigated the effects of NMT on human adipose tissue (hAT) using microdialysis techniques. The findings indicated that:
- NMT significantly inhibited lipolysis when administered directly to hAT.
- The compound's effects were attributed to its capacity to release norepinephrine and its interaction with adrenergic receptors .
Pharmacological Review
A pharmacological review highlighted the receptor binding characteristics of NMT, noting that it functions similarly to other phenethylamines in modulating metabolic processes. The review emphasized the need for further studies to clarify its role in metabolic dysregulation associated with obesity and diabetes .
Table 1: Summary of Biological Activities of this compound
Safety and Side Effects
While NMT shows promise for various applications, its safety profile is not well-established. Concerns include:
- Increased Blood Pressure : NMT may exacerbate hypertension, particularly when combined with other stimulants or antihypertensive medications .
- Lack of Clinical Evidence : Despite its popularity in supplements for weight loss and performance enhancement, robust clinical evidence supporting these claims is lacking .
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZFRBSCNEKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13062-76-5 (hydrochloride) | |
Record name | Methyl-4-tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60190496 | |
Record name | Methyl-4-tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
370-98-9 | |
Record name | N-Methyltyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-4-tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyltyramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl-4-tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[2-(methylamino)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLTYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3S4E2F7TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.